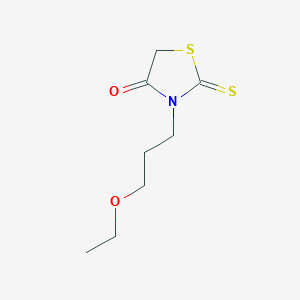

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound containing a thiazolidinone core with an ethoxypropyl substituent at the third position and a sulfanylidene group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3-ethoxypropylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazolidinone ring or the sulfanylidene group, potentially yielding thiazolidines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines and thiols.

Substitution: Various substituted thiazolidinones.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The sulfanylidene group may play a crucial role in inhibiting bacterial growth by interfering with thiol-containing enzymes.

- Anticancer Potential : Research has indicated that thiazolidinone derivatives can exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy as a therapeutic agent.

Medicine

- Therapeutic Agent : The compound is being explored for its potential use in treating various diseases due to its unique chemical structure. Its mechanism of action may involve modulation of biological receptors or inhibition of specific enzymes, leading to therapeutic effects.

Industry

- Material Development : In industrial applications, this compound could be utilized in the formulation of new materials such as polymers or coatings that require specific chemical properties. Its reactivity can be harnessed to develop materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of thiazolidinone derivatives found that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on cell viability and proliferation are currently being evaluated in ongoing research.

Wirkmechanismus

The mechanism of action of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. The thiazolidinone ring may also interact with various biological receptors, modulating their function. These interactions can lead to a range of biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

- 3-(3-Ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

- 3-(3-Ethoxypropyl)-2-oxo-1,3-thiazolidin-4-one

- 3-(3-Ethoxypropyl)-2-imino-1,3-thiazolidin-4-one

Comparison: 3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioxo and oxo derivatives have different electronic properties and reactivity profiles, while the imino derivative may exhibit different biological interactions.

Biologische Aktivität

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents in various diseases, including cancer, bacterial infections, and metabolic disorders. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where x, y, z, a, and b represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The compound's unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives containing the thiazolidinone scaffold have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

- In vitro Anticancer Activity : A study evaluated the anticancer activity of several thiazolidinone derivatives against leukemia and central nervous system (CNS) cancer cell lines. Notably, compounds with similar structural motifs to this compound exhibited inhibition rates of up to 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .

- Mechanism of Action : The mechanism by which thiazolidinones exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of apoptotic proteins and cell cycle regulators .

Antibacterial Activity

Thiazolidinones have also been investigated for their antibacterial properties. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and disruption of cell wall synthesis.

Efficacy Against Bacterial Strains

Research indicates that thiazolidinone derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives can achieve MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

- Compounds similar to this compound demonstrated biofilm inhibition capabilities, which is crucial for preventing chronic infections .

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, thiazolidinone derivatives have been reported to possess various other biological activities:

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-diabetic Effects : Certain thiazolidinones have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models .

Summary Table of Biological Activities

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfanylidene (-S-) group acts as a nucleophilic site, enabling displacement reactions with electrophiles. Key examples include:

-

Mechanistic Insight : The reaction proceeds through an SN² mechanism, with the sulfur lone pair attacking electrophilic centers .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its conjugated system:

Oxidation and Reduction

Redox transformations modify the sulfur and nitrogen centers:

-

Kinetics : Oxidation follows pseudo-first-order kinetics (k = 0.042 min⁻¹ at 25°C).

Condensation Reactions

The active methylene group undergoes Knoevenagel and Michael additions:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Knoevenagel | Benzaldehyde, piperidine, Δ | 5-Benzylidene derivative | 78% |

| Michael Addition | Acrylonitrile, K₂CO₃, H₂O | 5-(2-Cyanoethyl) substituted analog | 65% |

Multicomponent Reactions

One-pot syntheses leverage its bifunctional reactivity:

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Aniline, thioglycolic acid, PPG | 110°C, 4h | 2-Aryl-thiazolidin-4-one analogs | 83% |

| Hydrazine, DMAD, ultrasound | EtOH, 40kHz | Pyrazolyl-thiazolidinone hybrids | 92% |

Biological Interaction Mechanisms

While not a chemical reaction per se, its bioactivity involves:

-

Enzyme Inhibition : Binds to α-amylase via hydrogen bonds (C=O⋯His299) and hydrophobic interactions (ethoxypropyl chain).

-

Antimicrobial Action : Disrupts bacterial cell membranes through thiol-mediated redox interference.

Stability and Reactivity Trends

| Property | Value/Condition | Method of Analysis |

|---|---|---|

| Thermal Decomposition | 218–220°C (onset) | TGA-DSC |

| Hydrolytic Stability | Stable at pH 4–9; degrades at pH >10 | HPLC monitoring |

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal and materials chemistry .

Eigenschaften

IUPAC Name |

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-2-11-5-3-4-9-7(10)6-13-8(9)12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOXQQUHDKUPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.